4-Chloro-2-isopropoxyphenylboronic acid
Overview
Description
4-Chloro-2-isopropoxyphenylboronic acid: is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and an isopropoxy group. The molecular formula of this compound is C9H12BClO3, and it has a molecular weight of 214.46 g/mol .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is a solid , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the SM cross-coupling reaction, which is a key step in many synthetic procedures .
Action Environment
The action of this compound is influenced by environmental factors. The SM cross-coupling reaction, for instance, benefits from exceptionally mild and functional group tolerant reaction conditions . The compound itself is relatively stable, readily prepared, and generally environmentally benign , which could influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloro-2-isopropoxyphenylboronic acid are largely related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of carbon–carbon bond forming reaction, which is widely used in organic synthesis . The success of this reaction is due to the combination of mild and functional group tolerant reaction conditions, along with the relatively stable and readily prepared organoboron reagents .
Cellular Effects
Given its role in the Suzuki–Miyaura cross-coupling reaction, it can be inferred that this compound may influence cellular processes that involve carbon–carbon bond formation .
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known that this compound is a relatively stable organoboron reagent, which is readily prepared for use in various biochemical reactions .
Metabolic Pathways
Given its role in the Suzuki–Miyaura cross-coupling reaction, it can be inferred that this compound may be involved in metabolic pathways that involve carbon–carbon bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-isopropoxyphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2-isopropoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-isopropoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: Phenols or quinones are typically formed.
Substitution: Substituted phenyl derivatives are obtained.
Scientific Research Applications
4-Chloro-2-isopropoxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Chlorophenylboronic acid
- 2-Isopropoxyphenylboronic acid
- 4-Isopropoxyphenylboronic acid
Comparison: 4-Chloro-2-isopropoxyphenylboronic acid is unique due to the presence of both a chlorine atom and an isopropoxy group on the phenyl ring. This dual substitution can influence its reactivity and selectivity in chemical reactions compared to other boronic acids .
Properties
IUPAC Name |
(4-chloro-2-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGSWKJVDNWHFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681707 | |
Record name | {4-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-04-0 | |
Record name | B-[4-Chloro-2-(1-methylethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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